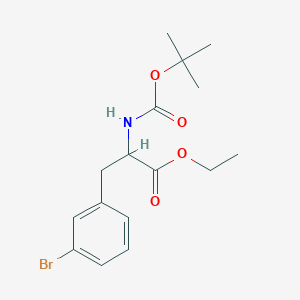
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
描述
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.25 g/mol. This compound is commonly used in organic synthesis, particularly in peptide and protein chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate can be synthesized through a multi-step process involving the protection of phenylalanine, bromination, and esterification. The general synthetic route involves:
Protection of Phenylalanine: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to form N-Boc-phenylalanine.
Bromination: The protected phenylalanine undergoes bromination at the 3-position to form N-Boc-3-bromophenylalanine.
Esterification: The carboxyl group of N-Boc-3-bromophenylalanine is esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .
化学反应分析
Types of Reactions
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Ester Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: N-(tert-butoxycarbonyl)phenylalanine is formed.
Ester Hydrolysis: 3-bromo-N-(tert-butoxycarbonyl)phenylalanine is formed.
科学研究应用
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. The bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate can be compared with other Boc-protected amino acid derivatives, such as:
- Ethyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
- Ethyl 3-bromo-N-(tert-butoxycarbonyl)valinate
- Ethyl 3-bromo-N-(tert-butoxycarbonyl)leucinate
These compounds share similar protective groups and bromination patterns but differ in their side chains, which can influence their reactivity and applications .
属性
IUPAC Name |
ethyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVUZOMRSCWUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















